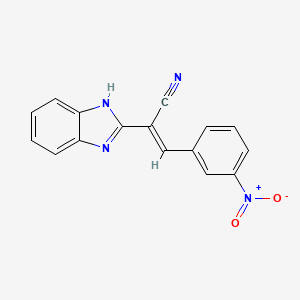![molecular formula C27H29N3O5S B11536704 Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11536704.png)
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the following structural formula:
C27H29N3O5S
This compound belongs to the quinoline family and contains various functional groups, including amino, nitro, and ester moieties. Its intricate structure suggests potential biological activity and applications.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, with ethyl esters under suitable reaction conditions. The exact synthetic pathway may vary based on the desired regioisomer and substituents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Análisis De Reacciones Químicas
Reactivity: Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of the nitro group could yield the corresponding amino compound.
Substitution: Substitution reactions at the phenyl rings or the ester group are possible.
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for nitro reduction.
Substitution Reactions: Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaOH) for phenyl ring substitutions.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of these products are essential for further study.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Potential use in organic electronics or as a building block for functional materials.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar quinoline derivatives may share some features but lack the exact substitution pattern found here.
Propiedades
Fórmula molecular |
C27H29N3O5S |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-5-35-26(32)24-22(16-9-11-19(36-4)12-10-16)23-20(14-27(2,3)15-21(23)31)29(25(24)28)17-7-6-8-18(13-17)30(33)34/h6-13,22H,5,14-15,28H2,1-4H3 |
Clave InChI |
UXLSLYMLEORURQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11536627.png)
![(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11536630.png)

![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11536646.png)
![N-benzyl-4-methyl-N-(2-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11536654.png)
![4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11536660.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)

![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11536688.png)
![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)

![N'-[(E)-naphthalen-1-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11536703.png)
